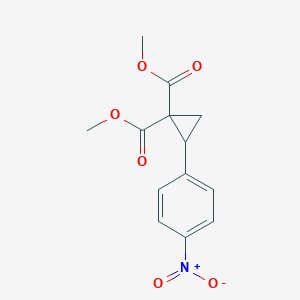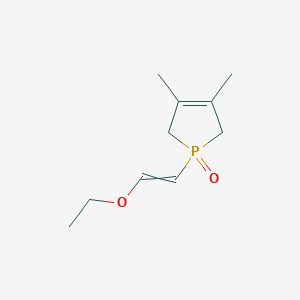![molecular formula C9H22N2S2 B14594168 Ethanethiol, 2,2'-[1,3-propanediylbis(methylimino)]bis- CAS No. 61260-07-9](/img/structure/B14594168.png)
Ethanethiol, 2,2'-[1,3-propanediylbis(methylimino)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethiol, 2,2’-[1,3-propanediylbis(methylimino)]bis- is a sulfur-containing organic compound It is known for its distinctive structure, which includes two ethanethiol groups connected by a 1,3-propanediylbis(methylimino) linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2,2’-[1,3-propanediylbis(methylimino)]bis- typically involves the reaction of ethanethiol with a suitable precursor that contains the 1,3-propanediylbis(methylimino) moiety. One common method involves the nucleophilic substitution reaction where ethanethiol acts as a nucleophile, attacking a halogenated precursor to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, pressure, and concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanethiol, 2,2’-[1,3-propanediylbis(methylimino)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced back to thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine (Br₂) and iodine (I₂).
Reduction: Reducing agents such as zinc and acid are used to revert disulfides back to thiols.
Substitution: Thiourea is often used as a nucleophile in substitution reactions.
Major Products Formed
Oxidation: Disulfides are the major products.
Reduction: Thiols are regenerated.
Substitution: Various substituted ethanethiol derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
Ethanethiol, 2,2’-[1,3-propanediylbis(methylimino)]bis- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in the formation of disulfide bonds.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemicals and materials
Wirkmechanismus
The mechanism of action of ethanethiol, 2,2’-[1,3-propanediylbis(methylimino)]bis- involves its ability to form and break disulfide bonds. This is crucial in many biological processes, including protein folding and cellular protection against oxidative stress. The compound interacts with molecular targets such as cysteine residues in proteins, facilitating the formation of disulfide bridges .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanethiol: A simpler thiol with a similar sulfur-containing group.
1,3-Propanedithiol: Contains two thiol groups but lacks the 1,3-propanediylbis(methylimino) linkage.
2-Mercaptoethanol: Contains a thiol and an alcohol group.
Uniqueness
Ethanethiol, 2,2’-[1,3-propanediylbis(methylimino)]bis- is unique due to its specific structure, which allows it to participate in a wider range of chemical reactions and applications compared to simpler thiols. Its ability to form stable disulfide bonds makes it particularly valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
61260-07-9 |
|---|---|
Molekularformel |
C9H22N2S2 |
Molekulargewicht |
222.4 g/mol |
IUPAC-Name |
2-[methyl-[3-[methyl(2-sulfanylethyl)amino]propyl]amino]ethanethiol |
InChI |
InChI=1S/C9H22N2S2/c1-10(6-8-12)4-3-5-11(2)7-9-13/h12-13H,3-9H2,1-2H3 |
InChI-Schlüssel |
JQOFSIBBXPRWLY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCN(C)CCS)CCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-5,6-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine-7(1H)-thione](/img/structure/B14594087.png)
![2-[(Phenylsulfanyl)amino]ethan-1-ol](/img/structure/B14594094.png)




![1-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate](/img/structure/B14594124.png)
![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]](/img/structure/B14594131.png)
![2,4-Quinazolinediamine, 6-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B14594132.png)
![1,1'-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)](/img/structure/B14594140.png)


![4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol](/img/structure/B14594161.png)
![1-Methyl-3,5-diphenyl-4-[2-(phenylmethanesulfonyl)ethoxy]-1H-pyrazole](/img/structure/B14594175.png)
